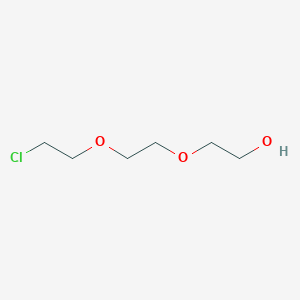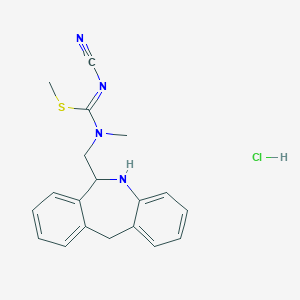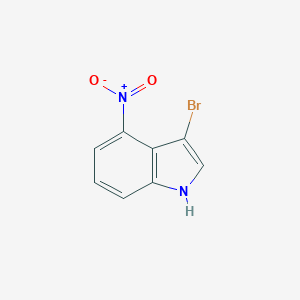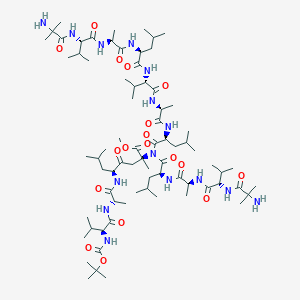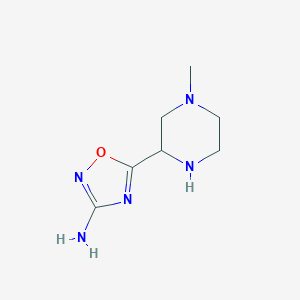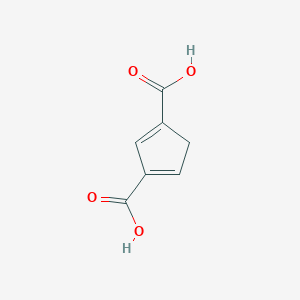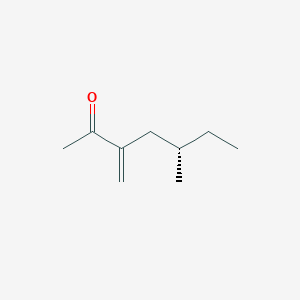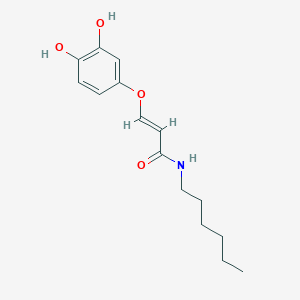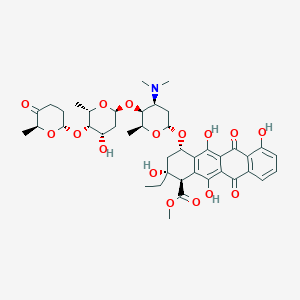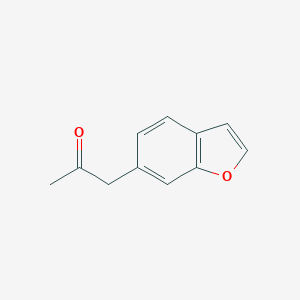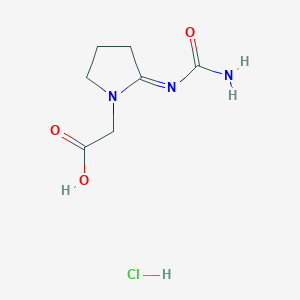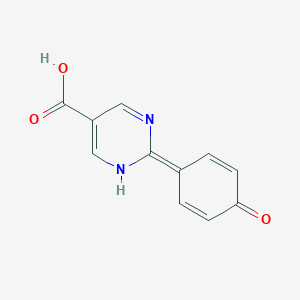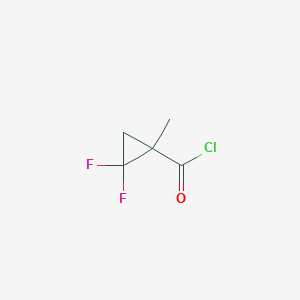
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride, also known as DFMC, is a chemical compound used in scientific research. It is a colorless liquid with a molecular weight of 156.54 g/mol and a boiling point of 87-89°C. DFMC is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride varies depending on its application. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the activity of enzymes involved in viral replication and cancer cell growth. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have antiviral and anticancer activity. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been shown to have herbicidal and insecticidal activity. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various polymers and materials.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis, which makes it readily available for use in various applications. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one limitation is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research. One direction is the development of new pharmaceuticals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Another direction is the development of new agrochemicals based on 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride. Additionally, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to explore these and other potential applications of 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride in scientific research.
Applications De Recherche Scientifique
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In agrochemistry, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used as a precursor for the synthesis of herbicides and insecticides. In materials science, 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride has been used in the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
128146-92-9 |
|---|---|
Nom du produit |
2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride |
Formule moléculaire |
C5H5ClF2O |
Poids moléculaire |
154.54 g/mol |
Nom IUPAC |
2,2-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 |
Clé InChI |
UGUAVPGPLGNTQL-UHFFFAOYSA-N |
SMILES |
CC1(CC1(F)F)C(=O)Cl |
SMILES canonique |
CC1(CC1(F)F)C(=O)Cl |
Synonymes |
Cyclopropanecarbonyl chloride, 2,2-difluoro-1-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

